Sulfachlorpyridazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

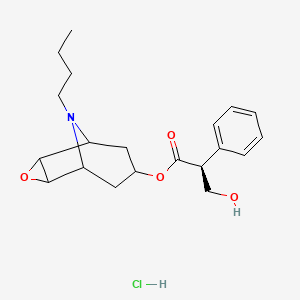

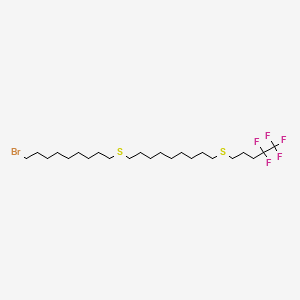

Sulfachlorpyridazine-d4 is a deuterium-labeled variant of Sulfachlorpyridazine . Sulfachlorpyridazine is a sulfonamide antibiotic drug used in poultry farming . It has been marketed as Vetisulid for use in cattle, swine, and birds .

Molecular Structure Analysis

The molecular formula of Sulfachlorpyridazine-d4 is C10H5D4ClN4O2S . Its molecular weight is 288.75 .Physical And Chemical Properties Analysis

Sulfachlorpyridazine has a molar mass of 284.72 g·mol−1 . The density is 1.6±0.1 g/cm3, boiling point is 559.7±60.0 °C at 760 mmHg, and vapour pressure is 0.0±1.5 mmHg at 25°C .Applications De Recherche Scientifique

Degradation of Sulfachlorpyridazine in Water Treatment

Sulfachlorpyridazine is frequently detected in water, posing a potential threat to human health . An ultraviolet/persulfate (UV-C/PS) advanced oxidation process has been utilized to remove sulfachlorpyridazine efficiently from groundwater . The degradation mechanism and kinetics were investigated by researching several key influencing factors . This application is crucial in the field of environmental science and water treatment.

Antibacterial Activity

Sulfachlorpyridazine has been used in the treatment of bacterial infections. It has shown activity against stationary phase B. burgdorferi, a bacterium that causes Lyme disease . The study of sulfachlorpyridazine’s antibacterial activity helps in the development of effective treatments for bacterial infections.

Pharmacokinetics

The pharmacokinetics of sulfachlorpyridazine has been studied in various organisms . Understanding the pharmacokinetics of a drug is essential for determining its dosage, route of administration, rate of absorption, and the time it takes to clear from the body .

Combination Therapy

Sulfachlorpyridazine has been studied in combination with other antibiotics for increased efficacy . For instance, four-drug combinations including dapsone, minocycline, cefuroxime, and azithromycin or rifampin showed better activity against B. burgdorferi than single-drug treatments .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sulfachlorpyridazine-d4 involves the replacement of four hydrogen atoms with deuterium atoms in the Sulfachlorpyridazine molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-amino-2-pyridinesulfonamide", "Deuterium oxide", "Thionyl chloride", "Deuterated acetic anhydride", "Deuterated acetic acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "React 4-amino-2-pyridinesulfonamide with thionyl chloride to form 4-chloro-2-pyridinesulfonamide", "React 4-chloro-2-pyridinesulfonamide with deuterated acetic anhydride and deuterated acetic acid to form 4-chloro-2-pyridinesulfonamide-d4", "React 4-chloro-2-pyridinesulfonamide-d4 with 4-dimethylaminobenzaldehyde and sodium bicarbonate in ethanol to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "Step 2: Synthesis of Sulfachlorpyridazine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine with sodium hydroxide and deuterium oxide to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4 with sulfanilamide and hydrochloric acid to form Sulfachlorpyridazine-d4" ] } | |

Numéro CAS |

1795037-54-5 |

Nom du produit |

Sulfachlorpyridazine-d4 |

Formule moléculaire |

C10H9ClN4O2S |

Poids moléculaire |

288.742 |

Nom IUPAC |

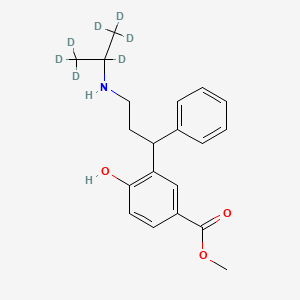

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |

Clé InChI |

XOXHILFPRYWFOD-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |

Synonymes |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

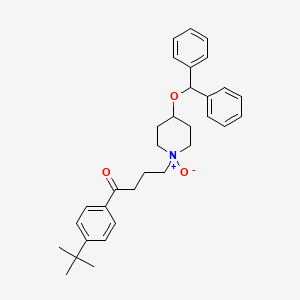

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)